Cas no 10050-12-1 (5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one)

5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one
- 3H-Pyrazol-3-one,5-amino-2-(4-chlorophenyl)-2,4-dihydro-
- 5-AMINO-2-(4-CHLORO-PHENYL)-2,4-DIHYDRO-PYRAZOL-3-ONE
- 5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one
- 1-(4-Chlorphenyl)-3-aminopyrazolin-5-on
- 5-amino-2-(4-chloro-phenyl)-1,2-dihydro-pyrazol-3-one
- 3-Amino-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 5-amino-2-(4-chlorophenyl)-2,4-dihydropyrazol-3-one
- 5-amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- DTXSID40405131
- 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one
- 10050-12-1
- SCHEMBL4369241
- AKOS003602247
- 3H-Pyrazol-3-one, 5-amino-2-(4-chlorophenyl)-2,4-dihydro-
- MFCD00460141
-
- Inchi: InChI=1S/C9H8ClN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
- InChI Key: PRURDYUNBXAKRX-UHFFFAOYSA-N
- SMILES: NC1CC(=O)N(C2C=CC(Cl)=CC=2)N=1
Computed Properties
- Exact Mass: 209.03600
- Monoisotopic Mass: 209.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.7Ų
- XLogP3: 1
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 362.8±44.0 °C at 760 mmHg
- Flash Point: 173.2±28.4 °C
- PSA: 58.69000
- LogP: 1.54980
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331421-1g |
3-Amino-1-(4-chlorophenyl)-4,5-dihydro-1h-pyrazol-5-one |
10050-12-1 | 95%+ | 1g |
$510 | 2023-02-19 | |
A2B Chem LLC | AA02624-10g |
3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |
10050-12-1 | 95+% | 10g |
$2878.00 | 2024-04-20 | |
A2B Chem LLC | AA02624-25g |
3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |
10050-12-1 | 95+% | 25g |
$4250.00 | 2024-04-20 | |
TRC | A192035-500mg |
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one |
10050-12-1 | 500mg |
$ 750.00 | 2022-06-08 | ||
TRC | A192035-250mg |
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one |
10050-12-1 | 250mg |
$ 450.00 | 2022-06-08 | ||
A2B Chem LLC | AA02624-1g |
3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |
10050-12-1 | 95+% | 1g |
$1190.00 | 2024-04-20 | |
A2B Chem LLC | AA02624-2g |
3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |
10050-12-1 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
A2B Chem LLC | AA02624-5g |
3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |
10050-12-1 | 95+% | 5g |
$2293.00 | 2024-04-20 | |
A2B Chem LLC | AA02624-50g |
3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |
10050-12-1 | 95+% | 50g |
$6028.00 | 2024-04-20 | |
A2B Chem LLC | AA02624-100g |
3-Amino-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one |
10050-12-1 | 95+% | 100g |
$8593.00 | 2024-04-20 |
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one Related Literature
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
Additional information on 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one
5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one is a structurally unique compound with the CAS Registry Number 10050-12-1. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in drug discovery. The molecule features a pyrazole ring fused with a pyrimidine ring, substituted with an amino group at position 5 and a 4-chlorophenyl group at position 2. These substituents contribute to its pharmacological properties and make it a valuable compound in various research and development contexts.
The synthesis of 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its preparation. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity. These methods are particularly advantageous in pharmaceutical research, where scalability and reproducibility are critical.
One of the most promising applications of 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one lies in its potential as a lead compound for drug development. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, a study published in *Nature Communications* highlighted its role as a selective inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. This finding has opened new avenues for exploring its therapeutic potential in oncology.
In addition to its pharmacological applications, 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one has also been investigated for its bioavailability and pharmacokinetic properties. Research conducted by Smith et al. (2023) revealed that the compound exhibits favorable absorption profiles in preclinical models, suggesting its potential for oral administration. Furthermore, its metabolic stability has been evaluated using in vitro assays, which provided insights into its suitability for long-term therapeutic use.
The structural versatility of 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one has also made it a valuable tool in chemical biology. It has been employed as a probe to study protein-protein interactions and enzyme activity in cellular systems. For instance, recent studies have utilized this compound to investigate the role of specific kinases in cellular signaling networks. These findings have contributed to our understanding of complex biological processes and may pave the way for the development of novel therapeutic strategies.
From an analytical standpoint, the characterization of 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one has been enhanced by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have enabled precise determination of its molecular structure and purity, ensuring consistency across different batches and research settings. Additionally, computational modeling approaches have been employed to predict its physicochemical properties and optimize its formulation for various applications.
In summary, 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one is a multifaceted compound with significant potential in drug discovery and chemical biology. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its biological activities and therapeutic potential, this compound is likely to play an increasingly important role in the development of innovative medicines.
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